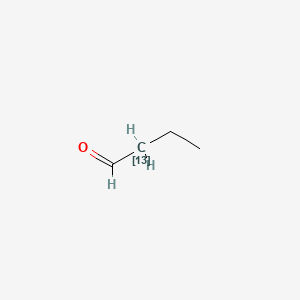
(213C)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(213C)butanal, also known as butyraldehyde, is an organic compound with the formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for producing (213C)butanal is through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically conducted at high pressures (20-45 MPa) and temperatures (140-180°C) .
Industrial Production Methods
Industrial production of this compound predominantly uses the hydroformylation process. This method was first identified in 1938 and has since evolved to use rhodium catalysts for improved efficiency. The process involves converting propene to butanal using a homogeneous catalyst system, often with triphenylphosphine as a ligand .
Analyse Des Réactions Chimiques
Types of Reactions
(213C)butanal undergoes several types of chemical reactions, including:
Oxidation: Converts this compound to butanoic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduces this compound to butanol using hydrogenation.
Addition and Condensation Reactions: Participates in aldol condensations and Tishchenko reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium).
Condensation: Base catalysts (e.g., sodium hydroxide).
Major Products
Oxidation: Butanoic acid.
Reduction: Butanol.
Condensation: β-hydroxybutanal (from aldol condensation).
Applications De Recherche Scientifique
(213C)butanal has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (213C)butanal involves its reactivity as an aldehyde. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attacks. This reactivity allows it to participate in various chemical reactions, including oxidation and reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanone (Methyl Ethyl Ketone): Similar molecular formula (C₄H₈O) but differs in structure as a ketone.
Propionaldehyde: Another aldehyde with a shorter carbon chain.
Pentanal: An aldehyde with a longer carbon chain.
Uniqueness
(213C)butanal is unique due to its specific reactivity and applications. Unlike butanone, which cannot be easily oxidized, this compound can be readily converted to butanoic acid. Its role as an intermediate in various chemical syntheses also sets it apart from other aldehydes .
Propriétés
Formule moléculaire |
C4H8O |
|---|---|
Poids moléculaire |
73.10 g/mol |
Nom IUPAC |
(213C)butanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1 |
Clé InChI |
ZTQSAGDEMFDKMZ-LBPDFUHNSA-N |
SMILES isomérique |
CC[13CH2]C=O |
SMILES canonique |
CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
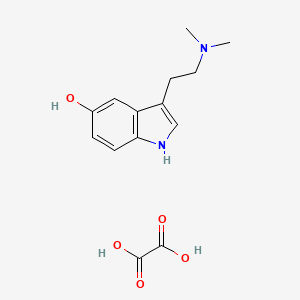
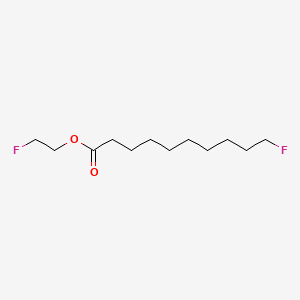
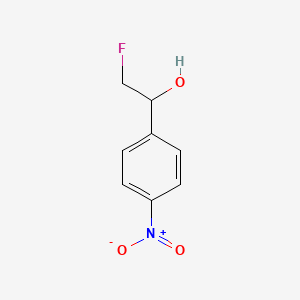
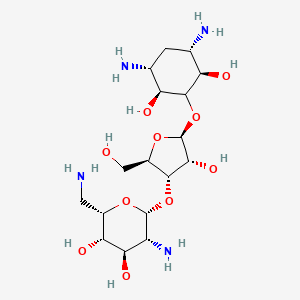
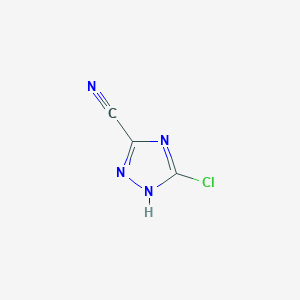
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
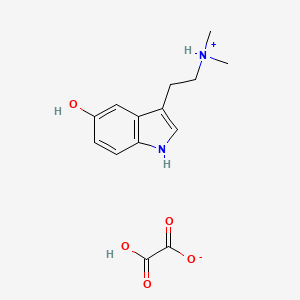
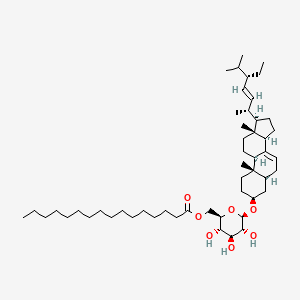
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)


